Methyl 4-(buta-1,3-dien-1-yl)benzoate
Description
Methyl 4-(buta-1,3-dien-1-yl)benzoate is a conjugated diene-containing aromatic ester characterized by a benzoate core substituted at the para position with a buta-1,3-dienyl group. This structure confers unique electronic and steric properties, making it a valuable intermediate in organic synthesis, particularly for applications in materials science and medicinal chemistry. Its synthesis often involves copper-mediated coupling reactions, as demonstrated in recent methodologies .
Properties
Molecular Formula |
C12H12O2 |
|---|---|
Molecular Weight |
188.22 g/mol |
IUPAC Name |
methyl 4-[(1E)-buta-1,3-dienyl]benzoate |
InChI |
InChI=1S/C12H12O2/c1-3-4-5-10-6-8-11(9-7-10)12(13)14-2/h3-9H,1H2,2H3/b5-4+ |
InChI Key |
MCYVCGIHLWMEBG-SNAWJCMRSA-N |
Isomeric SMILES |
COC(=O)C1=CC=C(C=C1)/C=C/C=C |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C=CC=C |
Origin of Product |
United States |
Preparation Methods
Reaction Design and Mechanistic Insights
The copper-catalyzed reductive coupling of 1,3-dienes with aromatic aldehydes provides direct access to methyl 4-(buta-1,3-dien-1-yl)benzoate derivatives. As demonstrated by, a system employing Cu(OTf)₂ (10 mol%), triphenylphosphine (11 mol%), and B₂Pin₂ (2.0 equiv) in anhydrous dichloroethane (DCE) facilitates this transformation. The reaction proceeds via a proposed boronate intermediate, where B₂Pin₂ acts as a reductant, and LiOt-Bu (2.0 equiv) serves as a base to deprotonate water, generating active boron species.
Deuterium labeling experiments confirmed regioselective hydride transfer to the terminal position of the diene, with 71% deuterium incorporation observed at the β-position of the resulting alcohol intermediate. This selectivity ensures predictable stereochemical outcomes in downstream functionalization.
Optimized Procedure and Yield Analysis
A representative synthesis of methyl 4-(2-benzyl-1-hydroxybut-3-en-1-yl)benzoate (3ae) illustrates the protocol:
-
Reagent Setup : Combine Cu(OTf)₂ (9.1 mg, 0.025 mmol), PPh₃ (7.2 mg), B₂Pin₂ (127 mg), and LiOt-Bu (40 mg) in a Schlenk tube under N₂.
-
Diene Addition : Introduce (E)-buta-1,3-dien-1-ylbenzene (33 mg, 0.25 mmol) and H₂O (13.5 μL) in DCE (1.0 mL).
-
Reaction Conditions : Stir at 70°C for 24 hours.
-
Workup : Extract with EtOAc (3 × 10 mL), dry over Na₂SO₄, and purify via silica chromatography.
This method achieves 78% yield with an 8:1 diastereomeric ratio (dr), demonstrating robustness for electron-deficient aromatic systems.
Manganese-Mediated [2+2] Cycloaddition and Diene Installation
Manganese Catalysis for Diene Synthesis
A complementary approach leverages MnBr(CO)₅ (10 mol%) and NaOAc (50 mol%) to construct 1,3-dienes via allene coupling. While originally developed for indole derivatives, this method shows adaptability for benzoate systems:
-
Substrates : Methyl 4-iodobenzoate (1.0 equiv) and acetylated allene (1.5 equiv)
-
Catalyst System : MnBr(CO)₅ (5.5 mg), NaOAc (8.2 mg) in 1,4-dioxane
-
Conditions : 100°C under argon, followed by DBU (1,8-diazabicycloundec-7-ene) addition to promote elimination
Substrate Scope and Limitations
The reaction tolerates electron-withdrawing groups (e.g., bromo, nitro) at the para position, with yields ranging from 64–72% for related systems. However, sterically hindered ortho-substituted benzoates show reduced efficiency (<40% yield). A notable example includes:
Synthesis of 2-((1E,3E)-3-Methyl-4-(p-tolyl)buta-1,3-dien-1-yl)-1-(pyridin-2-yl)-1H-indole :
-
Reagents : 1-(Pyridin-2-yl)-1H-indole (39.0 mg), 2-methyl-1-(p-tolyl)buta-2,3-dien-1-yl acetate (64.9 mg)
-
Yield : 72% (E/Z = 90:10 at C3=C4 bond)
Adapting this protocol to methyl benzoate derivatives would require substituting the indole nucleus with a benzoate ester, a logical extension supported by mechanistic parallels.
Esterification Strategies for Precursor Synthesis
Acid-Catalyzed Esterification
The methyl ester group in the target compound is typically installed via classical Fischer esterification. A patented method optimizes this process for methyl benzoate precursors:
-
Molar Ratio : Benzoic acid : methanol = 1 : 1.5
-
Catalyst : p-Toluenesulfonic acid (15 wt%)
-
Conditions : 95–105°C for 2–3 hours, followed by 75–90°C for 1–2 hours
-
Distillation : Atmospheric pressure methanol removal, vacuum distillation of product
This method achieves 93% yield for methyl benzoate , providing a scalable route to the aromatic ester precursor before diene functionalization.
Chemical Reactions Analysis
Types of Reactions
Methyl (E)-4-(buta-1,3-dien-1-yl)benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The benzoate group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like hydroxide ions or amines can be employed under basic conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted benzoates.
Scientific Research Applications
Methyl (E)-4-(buta-1,3-dien-1-yl)benzoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl (E)-4-(buta-1,3-dien-1-yl)benzoate involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The pathways involved may include signal transduction, enzyme inhibition, or activation, depending on the specific application and context.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
The compound shares structural motifs with several derivatives, differing in substituents, conjugation length, and functional groups. Below is a detailed comparison:
Key Observations :
Conjugation Effects : The unsubstituted butadiene in Methyl 4-(buta-1,3-dien-1-yl)benzoate allows for extended π-conjugation, enhancing electronic delocalization compared to diyne analogs (e.g., diyne in ), which exhibit rigidity but reduced reactivity.
Functional Group Impact : Tetrazole-containing derivatives (e.g., compounds in ) introduce strong electron-withdrawing effects, altering redox properties and biological activity (e.g., multidrug resistance inhibition).
Steric Modulation : Substituents like methyl groups () or chloromethylphenyl moieties () influence regioselectivity and steric hindrance during synthesis.
Spectroscopic and Physicochemical Properties
Table 2: Spectral Data Comparison
Analysis :
- The benzoate carbonyl stretch (~1720 cm⁻¹) remains consistent across analogs.
- Diene protons in this compound appear as multiplet signals (δ 6.50–7.80), distinct from the sharp singlets in diyne derivatives (e.g., δ 4.60 for CH₂Cl in ).
Q & A
Basic Research Questions
Q. What are effective synthetic routes for Methyl 4-(buta-1,3-dien-1-yl)benzoate?
- Methodology : Transition-metal-catalyzed reactions are prominent. For example, Ni-catalyzed hydroalkoxylation of branched 1,3-diketones at 10°C for 48 hours using methyl 4-(buta-1,3-dien-2-yl)benzoate as a precursor yields regioselective products (e.g., Methyl 4-(3-methoxybut-1-en-2-yl)benzoate) with 95% efficiency under optimized conditions .
- Key Data :
| Catalyst | Temperature | Time | Yield | Regioselectivity (β:α) |
|---|---|---|---|---|
| Ni(cod)₂ | 10°C | 48h | 95% | 93:7 |
Q. How is this compound characterized in synthetic workflows?
- Techniques : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), infrared (IR) spectroscopy, and mass spectrometry (MS) are standard. Crystallographic analysis (e.g., single-crystal X-ray diffraction) resolves stereochemical ambiguities in derivatives .
- Example Data :
- ¹H NMR : δ 7.8–8.2 ppm (aromatic protons), δ 5.5–6.5 ppm (diene protons) .
- IR : C=O stretch at ~1700 cm⁻¹, C=C stretch at ~1600 cm⁻¹ .
Q. What are common functionalization reactions for the diene moiety in this compound?
- Reactions : The conjugated diene undergoes cycloadditions (e.g., Diels-Alder), electrophilic additions, and metal-catalyzed cross-couplings. Protosilylation with dimethyl(phenyl)silane in the presence of Ni catalysts achieves β-selectivity (>90%) .
Advanced Research Questions
Q. How do transition metal catalysts influence regioselectivity in diene functionalization?
- Mechanistic Insight : Ni and Pd catalysts stabilize specific transition states via π-allyl or σ-complex intermediates. For example, Ni(cod)₂ with phosphine ligands directs β-addition in hydroalkoxylation due to steric and electronic effects .
- Comparative Data :
| Catalyst | Reaction Type | Regioselectivity | Yield |
|---|---|---|---|
| Ni(cod)₂ | Hydroalkoxylation | β:α = 93:7 | 95% |
| Pd(PPh₃)₄ | Cross-Coupling | N/A | 63% |
Q. What role does this compound play in materials science?
- Applications : Its extended π-conjugation enables integration into metal-organic frameworks (MOFs) for optoelectronic devices. For instance, assembly into bio-MOF-1-2Me crystals enhances dye-based laser efficiency via energy transfer .
- Key Finding : MOFs incorporating this compound exhibit dual-band lasing at 560 nm and 610 nm under pulsed excitation .
Q. How can structural modifications enhance biological activity in derivatives?
- Structure-Activity Relationship (SAR) : Introducing electron-withdrawing groups (e.g., -NO₂, -CF₃) at the para position increases binding affinity to biological targets. Comparative studies with methyl 4-(benzoylcarbamoylamino)benzoate show improved cytotoxicity in cancer cell lines .
- Data :
| Derivative | IC₅₀ (µM) | Target |
|---|---|---|
| Parent Compound | >100 | N/A |
| 4-NO₂-substituted derivative | 12.5 | HeLa Cells |
Q. What analytical challenges arise in quantifying trace impurities during synthesis?
- Solutions : High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) resolves intermediates and byproducts. Mass balance studies coupled with ¹H NMR quantify residual solvents (e.g., DMF < 0.1%) .
Data Contradictions and Resolution
Q. Why do reported yields vary in Ni-catalyzed syntheses?
- Analysis : Discrepancies arise from ligand choice (e.g., (Cy)-PhoxL4 vs. PPh₃) and solvent polarity. Polar aprotic solvents (e.g., DMF) improve catalyst solubility but may promote side reactions .
- Recommendation : Optimize ligand-to-metal ratios (2–5 mol%) and pre-catalyst activation steps (e.g., thermal reduction of Ni(cod)₂).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
